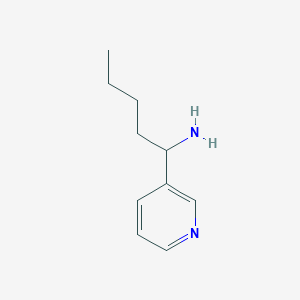
1-(Pyridin-3-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)pentan-1-amine, also known as 3-Pyridylpentan-1-amine, is a heterocyclic compound that belongs to the amine family. It is an aromatic compound with a pyridine ring connected to a pentane chain, which is composed of five carbon atoms and one nitrogen atom. The compound has a molecular formula of C7H13N and a molecular weight of 115.19 g/mol. It is a colorless liquid with a boiling point of 126-127 °C, a melting point of -73 °C, and a density of 0.9 g/cm3. 3-Pyridylpentan-1-amine is a common intermediate in the synthesis of other compounds and can be used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatization
1-(Pyridin-3-yl)pentan-1-amine serves as a precursor or intermediate in the synthesis of complex molecules due to its reactive amine group. For example, it has been used in the development of rhenium tricarbonyl core complexes involving modifications of thymidine and uridine, highlighting its utility in creating nucleoside analogues and bifunctional chelators. These compounds, characterized by spectroscopic techniques and crystallography, demonstrate the potential of 1-(Pyridin-3-yl)pentan-1-amine in facilitating the synthesis of molecules with specific geometric configurations and chemical properties, useful in various applications including medicinal chemistry and material science (Wei et al., 2005).
Tautomeric Studies and Proton Transfer
The tautomeric preferences and proton transfer capabilities of 1-(Pyridin-3-yl)pentan-1-amine derivatives have been explored through DFT studies. These studies provide insights into the stability of various tautomeric forms and the influence of different substituents on the molecule's electronic structure. Understanding these properties is crucial for designing molecules with desired reactivity and stability, beneficial for pharmaceuticals and chemical synthesis (Dobosz et al., 2010).
Coordination Chemistry and Metal-Organic Frameworks
1-(Pyridin-3-yl)pentan-1-amine and its derivatives have been employed in the synthesis of coordination compounds and metal-organic frameworks (MOFs), demonstrating the versatility of pyridine-based ligands in constructing complex structures. These structures, characterized by their unique geometries and potential for encapsulating molecules, show promise in catalysis, gas storage, and separation processes. The ability to form stable complexes with metals highlights the role of 1-(Pyridin-3-yl)pentan-1-amine in developing materials with specific chemical and physical properties (Yang et al., 2011).
Antiprotozoal Drug Development
Research into the antiprotozoal activity of pyridyl analogues of pentamidine showcases the potential of 1-(Pyridin-3-yl)pentan-1-amine derivatives in medicinal chemistry. These studies aim to develop more effective treatments against diseases caused by protozoan parasites, such as trypanosomiasis and leishmaniasis. By modifying the chemical structure of known drugs, researchers can enhance their efficacy and reduce toxicity, illustrating the critical role of 1-(Pyridin-3-yl)pentan-1-amine in the discovery and development of new therapeutic agents (Bakunova et al., 2009).
Propiedades
IUPAC Name |
1-pyridin-3-ylpentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBYBHDBWKITIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502522 |
Source


|
| Record name | 1-(Pyridin-3-yl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343271-89-6 |
Source


|
| Record name | 1-(Pyridin-3-yl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
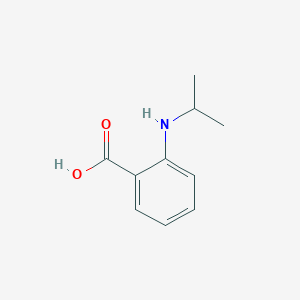
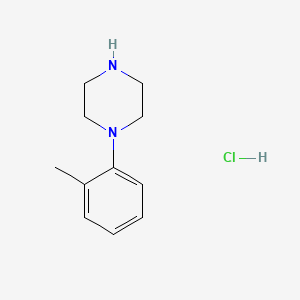
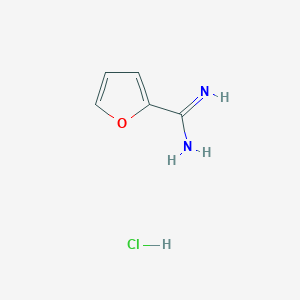
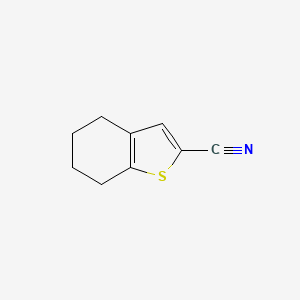
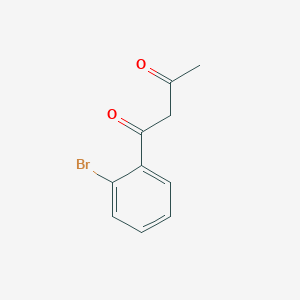


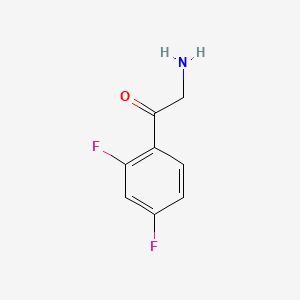

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)

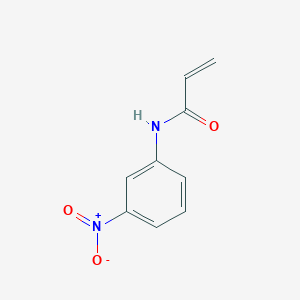
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)